molecular formula C8H4FNO2 B2616867 4-Ethynyl-1-fluoro-2-nitrobenzene CAS No. 1211528-74-3

4-Ethynyl-1-fluoro-2-nitrobenzene

Cat. No.: B2616867
CAS No.: 1211528-74-3
M. Wt: 165.123
InChI Key: NBVVOAKCJRYIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Ethynyl-1-fluoro-2-nitrobenzene” is a chemical compound with the molecular formula C8H8FNO2 . It has an average mass of 169.153 Da and a monoisotopic mass of 169.053909 Da . It is also known by its IUPAC name "4-Ethyl-1-fluoro-2-nitrobenzene" .


Synthesis Analysis

The synthesis of “this compound” could potentially involve electrophilic aromatic substitution, a common method for synthesizing benzene derivatives . This process typically involves two steps: the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with an ethyl group at the 4th position, a fluoro group at the 1st position, and a nitro group at the 2nd position . The exact 3D structure can be found in chemical databases .

Properties

IUPAC Name

4-ethynyl-1-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVVOAKCJRYIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.